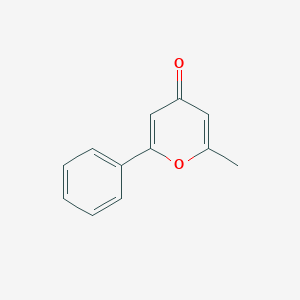

2-Methyl-6-phenyl-4H-pyran-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-6-phenyl-4H-pyran-4-one is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Methyl-6-phenyl-4H-pyran-4-one, also known as 2-methyl-6-phenylpyran-4-one, has the molecular formula C12H10O2 and a molecular weight of approximately 186.21 g/mol. The compound features a pyran ring with both methyl and phenyl substituents, contributing to its unique reactivity and biological activities.

Medicinal Chemistry

The compound has been investigated for its biological activities , particularly as an antimicrobial and anticancer agent . Research indicates that derivatives of pyran compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown promising results in the use of this compound derivatives for targeting specific cancer pathways, suggesting potential therapeutic applications in oncology .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The results indicated that these compounds could serve as lead compounds for developing new anticancer drugs .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to undergo various transformations, including cyclization and functional group modifications.

Synthesis Pathways

The synthesis typically involves cyclization reactions of precursor compounds under optimized conditions to enhance yield and purity. For example, reactions using different bases and solvents have been explored to improve the efficiency of synthesizing derivatives .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cyclization with NMI | 100 °C, 15 h | 40 |

| Enamination | 120 °C, varying NMI | Up to 72 |

| Direct heating | 120 °C without base | 57 |

Material Science

Beyond medicinal applications, this compound's unique properties make it suitable for material science applications. Its derivatives are being explored for use in polymers and coatings due to their stability and potential for functionalization.

Case Study: Polymer Development

Research has indicated that incorporating pyran derivatives into polymer matrices can enhance thermal stability and mechanical properties. A study focused on creating composite materials using this compound showed improvements in tensile strength compared to conventional polymers .

Análisis De Reacciones Químicas

Enamination Reactions

2-Methyl-6-phenyl-4H-pyran-4-one undergoes enamination with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of N-methylimidazole (NMI) as a base. Reaction conditions significantly influence yields:

- Optimized conditions : 120°C, 0.25 equivalents of NMI, 25 hours → 72% yield of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one ( , Table 1).

- Lower NMI amounts (0.25–0.5 equivalents) improve yields but require longer reaction times (20–25 hours) ( ).

- Substituent effects:

Table 1: Enamination Yields Under Varied Conditions

| Starting Material | Conditions (Temp, NMI equiv) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1a | 120°C, 0.25 NMI | 25 | 2a | 72 |

| 1c | 100°C, 0.25 NMI | 5 | 2c | 43 |

| 1e | 100°C, 3 NMI | 4 | 2e | 22 |

Nucleophilic Substitution

The enamino derivatives of this compound react with amines and indoles via nucleophilic substitution:

- Aniline/diphenylamine : Heating in acetic acid substitutes the dimethylamino group, forming products 6a–c in 82–86% yields ( , Scheme 5).

- Benzylamine : Reflux in acetonitrile yields 6d (76%) ( ).

- 2-Methylindole : Forms indolyl-substituted pyrones (7a,b ) via C–N bond cleavage in 52–62% yields ( ).

Table 2: Substitution Reactions with Amines

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2g | Aniline | AcOH, 90°C, 10 h | 6a | 86 |

| 5a | 2-Methylindole | AcOH, reflux, 7 h | 7b | 52 |

| 2g | Benzylamine | MeCN, reflux, 4 h | 6d | 76 |

1,3-Dipolar Cycloaddition

The compound participates in cycloaddition reactions with nitrile oxides, yielding isoxazolyl derivatives:

- Bis(enamino)pyrones (e.g., 5a ) : React with nitrile oxides to form 2,6-bis(isoxazolyl)-4-pyrones (8a,b ) in 60–65% yields ( , Scheme 6).

- Monosubstituted pyrones : Show chemoselectivity, reacting preferentially at the enamino fragment over styryl groups ( ).

Triazole Formation via Azide-Alkyne Cycloaddition

This compound derivatives functionalized with azide groups undergo Huisgen cycloaddition:

- 2-(4-Azidomethylphenyl)-6-phenyl-4H-pyran-4-one (1) : Reacts with alkynes in water (green solvent) to form triazoles (2a–g ) in 74–96% yields ( , Table 1).

- Bis-triazoles : Synthesized from bis-azide derivatives (4 ) and alkynes, yielding 51–84% ( ).

Comparison with 2-Methyl-6-phenyl-4H-pyran-4-thione

The thione analog exhibits distinct reactivity:

- Amine substitution : Reacts with benzylamine or aniline to form thioamide derivatives ().

- Biological activity : Enhanced pharmacological potential compared to the pyranone due to the thione group ().

Table 4: Reactivity Comparison

| Property | This compound | 2-Methyl-6-phenyl-4H-pyran-4-thione |

|---|---|---|

| Nucleophilic substitution | Moderate (e.g., 6a : 86%) | High (e.g., thioamide: 82%) |

| Cycloaddition feasibility | Yes (e.g., isoxazolyl derivatives) | Limited data |

Mechanistic Insights

Propiedades

Número CAS |

1013-99-6 |

|---|---|

Fórmula molecular |

C12H10O2 |

Peso molecular |

186.21 g/mol |

Nombre IUPAC |

2-methyl-6-phenylpyran-4-one |

InChI |

InChI=1S/C12H10O2/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3 |

Clave InChI |

PEYODCCEJQCEBL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |

SMILES canónico |

CC1=CC(=O)C=C(O1)C2=CC=CC=C2 |

Key on ui other cas no. |

1013-99-6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.